Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-
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Overview
Description
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- is a chemical compound with the molecular formula C8H15HgN2O2 It is a coordination complex where mercury is bonded to an acetate group, two ammine ligands, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- typically involves the reaction of phenylmercury acetate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{PhHg(OAc)} + 2 \text{NH}_3 \rightarrow \text{Hg(OAc)(NH}_3\text{)}_2\text{Ph} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-.
Chemical Reactions Analysis
Types of Reactions
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the compound to lower oxidation states of mercury.
Substitution: Ligand substitution reactions can replace the acetate or ammine ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Scientific Research Applications
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- exerts its effects involves its ability to coordinate with other molecules. The mercury center can form bonds with various ligands, influencing the compound’s reactivity and interactions. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury acetate: Similar in structure but lacks the ammine ligands.
Mercury(II) acetate: Contains mercury bonded to two acetate groups.
Phenylmercury chloride: Contains a chloride ligand instead of acetate and ammine ligands.
Uniqueness
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. The presence of both acetate and ammine ligands, along with the phenyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
68201-97-8 |
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Molecular Formula |
C8H14HgN2O2 |
Molecular Weight |
370.80 g/mol |
IUPAC Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1 |
InChI Key |
SEIWBXMZFMSKOP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N.N |
Origin of Product |
United States |
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